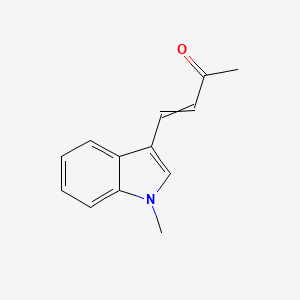

4-(1-methyl-1H-indol-3-yl)but-3-en-2-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1-methylindol-3-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYQBFAGILCNRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CN(C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of 4 1 Methyl 1h Indol 3 Yl but 3 En 2 One and Its Analogs

Retrosynthetic Strategies for Indole-Enone Conjugates

Retrosynthetic analysis provides a logical framework for dissecting a target molecule to identify potential synthetic pathways from simpler, commercially available starting materials. For 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, several disconnections can be envisaged, highlighting key bond formations. quimicaorganica.org

The most intuitive disconnection breaks the C3=C4 bond of the but-3-en-2-one (B6265698) side chain. This corresponds to a retro-aldol or retro-Wittig type reaction, leading to two primary precursors: 1-methyl-1H-indole-3-carboxaldehyde and acetone. This strategy relies on well-established condensation reactions to form the α,β-unsaturated ketone.

A second approach involves disconnecting the C3-C(indole) bond. This retrosynthetic step suggests a coupling reaction, such as a Heck, Suzuki, or Stille coupling, between a 3-halo-1-methylindole (or a corresponding organometallic derivative) and a suitable butenone synthon. A more modern variant of this strategy involves the direct C-H functionalization of the 1-methylindole (B147185) core, which avoids the pre-functionalization of the indole (B1671886) ring. rsc.org

Finally, a disconnection at the N-CH₃ bond leads back to 4-(1H-indol-3-yl)but-3-en-2-one, suggesting that the N-methylation could be the final step in the synthesis. This strategy would require a selective N-alkylation method that does not interfere with the enone functionality. Each of these strategies offers distinct advantages and challenges related to reaction conditions, atom economy, and substrate availability.

Stereoselective and Asymmetric Synthesis of the But-3-en-2-one Moiety and Conjugation to Indoles

While this compound itself is achiral, its enone functionality provides a handle for introducing stereocenters to create chiral analogs. Asymmetric conjugate addition is a primary method for achieving this. researchgate.net Chiral organocatalysts or metal complexes can mediate the enantioselective addition of nucleophiles to the β-position of the enone, establishing a new stereocenter.

For instance, chiral Brønsted acids or bifunctional squaramide catalysts can activate the indole-enone system towards nucleophilic attack, enabling highly enantioselective Friedel-Crafts-type alkylations or Michael additions. nih.gov The use of chiral BINOL-derived catalysts has been shown to be effective for the enantioselective conjugate addition of boronic acids to similar α,β-unsaturated systems. researchgate.net

Alternatively, an asymmetric synthesis of the but-3-en-2-one side chain itself can be envisioned prior to its attachment to the indole ring. For example, an asymmetric aldol (B89426) reaction could be used to construct a chiral β-hydroxy ketone, which could then be dehydrated and coupled to the indole nucleus. Such strategies are crucial for the synthesis of optically active indole derivatives, which are prevalent in biologically active compounds and natural products. oup.comorganic-chemistry.orgfigshare.com

Principles of Green Chemistry in the Synthesis of Indole-Enone Systems

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. yale.edu These principles are increasingly important in both academic and industrial settings. acs.org

Atom Economy : This principle, developed by Barry Trost, aims to maximize the incorporation of all reactant atoms into the final product. acs.org Modern synthetic methods like direct C-H functionalization exhibit superior atom economy compared to classical multi-step syntheses that require protecting groups and stoichiometric activating reagents. pnas.org Cross-dehydrogenative couplings (CDC) are exemplary in this regard, often producing only water as a byproduct. pnas.org

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. acs.org The metal-catalyzed and organocatalytic methods discussed in the preceding sections exemplify this principle, as small amounts of a catalyst can generate large quantities of product, reducing waste.

Safer Solvents and Auxiliaries : Many traditional organic reactions use hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol (B145695), or even solvent-free conditions. pnas.org The development of sustainable, multicomponent indole syntheses in ethanol is a prime example of this principle in action. rsc.org

Energy Efficiency : Synthetic methods should be designed for ambient temperature and pressure whenever possible. yale.edu The development of highly active catalysts that operate under mild conditions contributes significantly to reducing the energy consumption of chemical processes.

Reduction of Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they generate waste. acs.org Direct C-H functionalization of the indole core obviates the need for protecting the nitrogen or pre-halogenating the C3 position, thereby streamlining the synthesis and improving its green credentials.

Table 3: Green Chemistry Evaluation of Synthetic Routes to Indole-Enones

| Synthetic Strategy | Key Principles Adhered To | Potential Drawbacks |

|---|---|---|

| Classical Condensation (e.g., Aldol) | Often uses simple reagents. | May require harsh conditions (strong base/acid), lower atom economy if protecting groups are needed. |

| Cross-Coupling (e.g., Heck, Suzuki) | Catalysis, high selectivity. | Requires pre-functionalized substrates (halides, boronic acids), generating stoichiometric waste. |

| Direct C-H Functionalization | High Atom Economy, Catalysis, Reduced Derivatives. pnas.org | May require expensive metal catalysts and specific directing groups for complex substrates. |

| Organocatalytic Routes | Catalysis, Avoids heavy metals. nih.gov | Catalyst loading can sometimes be higher than with metal catalysts. |

By embracing these advanced synthetic methodologies, chemists can produce valuable compounds like this compound and its analogs with greater efficiency, selectivity, and environmental responsibility.

Application of Automation and Flow Chemistry Techniques in Indole-Enone Synthesis

The synthesis of this compound and its analogs, a class of compounds with significant interest in medicinal chemistry, is increasingly benefiting from the adoption of advanced manufacturing technologies. Automation and flow chemistry, in particular, are emerging as powerful tools to address the challenges of traditional batch synthesis, offering enhanced efficiency, safety, reproducibility, and scalability. These modern techniques are paving the way for the rapid and efficient production of libraries of indole-enone derivatives for further research and development.

Flow chemistry, where chemical reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over conventional batch processing. The high surface-area-to-volume ratio in these systems allows for superior heat and mass transfer, enabling precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control often leads to higher yields, improved selectivity, and the suppression of side reactions. Furthermore, the continuous nature of flow synthesis makes it inherently more scalable and amenable to automation.

The integration of automation with flow chemistry platforms allows for the high-throughput synthesis and optimization of reaction conditions. Automated systems can precisely control reagent delivery, reaction parameters, and in-line analysis, enabling the rapid screening of a wide range of substrates and catalysts. This capability is particularly valuable in the synthesis of analogs of this compound, where the exploration of diverse structural modifications is crucial for structure-activity relationship (SAR) studies.

A key reaction for the synthesis of indole-enones is the Claisen-Schmidt condensation, which involves the reaction of an indole-3-carboxaldehyde (B46971) with a ketone. While this reaction is well-established in batch chemistry, its translation to a continuous flow process can offer significant improvements. In a flow setup, the aldehyde and ketone can be continuously pumped and mixed, with the reaction mixture then flowing through a heated reactor coil to promote the condensation. The short residence times and precise temperature control achievable in a microreactor can minimize the formation of byproducts often observed in prolonged batch reactions.

The table below illustrates a comparative example of a Claisen-Schmidt condensation for the synthesis of an indole-based chalcone (B49325) (a close analog to the target compound) in both batch and continuous flow, highlighting the potential advantages of flow chemistry.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours to overnight | Minutes |

| Temperature Control | Less precise, potential for hotspots | Highly precise, uniform heating |

| Yield | Moderate to good | Often higher due to better control |

| Byproduct Formation | Can be significant | Minimized |

| Scalability | Challenging, requires larger reactors | Easily scalable by running the system for longer |

The following table provides an overview of different indole synthesis methodologies that have been successfully adapted to continuous flow, which could be utilized in the multi-step synthesis of this compound and its analogs.

| Indole Synthesis Method | Typical Flow Conditions | Key Advantages in Flow |

|---|---|---|

| Fischer Indole Synthesis | High temperature, short residence time | Rapid heating, improved safety for exothermic reactions |

| Heumann Indole Synthesis | Multi-step flow with in-line purification | Improved yields and shorter reaction times compared to batch |

| Hemetsberger–Knittel Indole Synthesis | High temperature, very short residence time (seconds) | High-yielding synthesis of functionalized indoles |

Mechanistic Investigations of Reactions Involving 4 1 Methyl 1h Indol 3 Yl but 3 En 2 One Derivatives

Elucidation of Reaction Pathways and Catalytic Cycles

The reaction pathways for transformations involving indole-enone derivatives are diverse and can be controlled by the choice of catalyst and reaction conditions. rsc.org Generally, the indole (B1671886) nucleus is electron-rich and readily participates in reactions with electrophiles. rsc.orgnih.gov The C3 position is typically the most nucleophilic, making it a common site for functionalization. researchgate.netnih.gov

In the context of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, the enone moiety provides an electrophilic site for conjugate additions. Catalytic cycles often commence with the activation of either the indole or the enone substrate. For instance, in transition metal-catalyzed reactions, a common pathway involves the formation of a metal-vinylidene or a metal-π-allyl complex, which then facilitates the reaction. researchgate.net Ruthenium and osmium catalysts, for example, can induce the cyclization of heteroatom-functionalized alkynes through a vinylidene pathway to functionalize the C3 position of indoles. researchgate.net

Organocatalytic cycles, on the other hand, often involve the formation of reactive intermediates such as iminium or enaminium ions. nih.govorganic-chemistry.org For example, a chiral secondary amine catalyst can react with the enone to form a nucleophilic enamine, which then attacks an electrophile. Alternatively, the catalyst can activate an enal to form an electrophilic iminium ion, which is then attacked by a nucleophile. nih.govorganic-chemistry.org

A photoinduced 1,4-addition of indoles to enones has also been described, proceeding through a single electron transfer (SET) mechanism between the enone triplet excited state and the indole. researchgate.net This pathway avoids the need for a Lewis acid catalyst and is sensitive to the solvent and electronic properties of the indole. researchgate.net

Role of Transition Metal Catalysts in Indole-Enone Transformations

Transition metal catalysts are pivotal in a wide array of transformations involving indole derivatives, including C-H functionalization, cross-coupling reactions, and cyclizations. rsc.orgmdpi.commdpi.comnih.gov Palladium, rhodium, copper, and cobalt are among the most frequently employed metals for these purposes. rsc.orgmdpi.comeurekalert.orgsciencedaily.com

In reactions involving indole-enone substrates, transition metals can play several roles:

Lewis Acid Activation: The metal center can coordinate to the carbonyl oxygen of the enone, increasing its electrophilicity and facilitating nucleophilic attack by the indole.

C-H Activation: Catalysts like palladium and rhodium can direct the functionalization of specific C-H bonds on the indole ring, enabling reactions at positions that are otherwise unreactive. rsc.org

Redox Catalysis: Some transition metals can participate in redox cycles, enabling reactions such as oxidative couplings.

For instance, copper and silver salts have been used in combination to catalyze the functionalization of the C5 position of an indole ring, guided by an enone group at the C3 position. eurekalert.orgsciencedaily.com Quantum chemical calculations suggest that this reaction proceeds through the initial formation of a bond at the C4 position to create a strained three-membered ring, which then rearranges to the C5-functionalized product. eurekalert.orgsciencedaily.com The copper catalyst is crucial for stabilizing the intermediate and lowering the energy barrier for this rearrangement. eurekalert.orgsciencedaily.com

Palladium catalysts are well-known for their role in cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which can be used to synthesize complex indole derivatives. mdpi.com Palladium(II) acetate (B1210297) has been used as a catalyst for the synthesis of 2-substituted indoles from 2-alkynylanilines in an aqueous micellar medium. mdpi.com

Organocatalytic Mechanisms in the Formation of Indole-Enone Conjugates

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of indoles. nih.gov In the context of indole-enone conjugates, organocatalysts can activate the substrates in a stereocontrolled manner, leading to enantiomerically enriched products. nih.govresearchgate.net

Common organocatalytic activation modes include:

Iminium Ion Catalysis: Chiral secondary amines, such as imidazolidinones, can react with α,β-unsaturated aldehydes or ketones (enones) to form a transient, electrophilic iminium ion. organic-chemistry.org This activation lowers the LUMO of the enone, making it more susceptible to nucleophilic attack by the indole. organic-chemistry.org The stereoselectivity is controlled by the chiral catalyst, which shields one face of the iminium ion.

Enamine Catalysis: The same chiral secondary amine catalysts can react with carbonyl compounds to form a nucleophilic enamine intermediate. This enamine can then participate in conjugate addition reactions with electrophiles.

Brønsted Acid Catalysis: Chiral phosphoric acids are effective catalysts for a variety of reactions involving indoles. researchgate.netresearchgate.net They can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding. In the reaction of an indole with an enone, the phosphoric acid can protonate the carbonyl group of the enone, increasing its electrophilicity, while simultaneously interacting with the indole N-H, enhancing its nucleophilicity and directing the attack. researchgate.net

A plausible mechanism for the organocatalytic conjugate addition of an indole to an enone involves the formation of an iminium ion from the enone and the catalyst. nih.gov The indole then attacks the β-position of the iminium ion in a stereoselective manner, dictated by the steric environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst. nih.gov

Analysis of Reactive Intermediates and Transition State Structures

The identification and characterization of reactive intermediates and transition states are fundamental to understanding reaction mechanisms. nih.gov In reactions involving indole-enones, a variety of transient species can be formed.

In photoinduced reactions, triplet 1,4-biradicals have been identified as key intermediates in the photocycloaddition of enones with N-acylindoles. iupac.org The regiochemistry of the reaction is determined by the preferential formation of the biradical derived from bonding between the 2-position of the indole and the less substituted end of the alkene. iupac.org

In organocatalytic reactions, iminium ions are crucial intermediates. organic-chemistry.org Computational models of the iminium ion formed from an imidazolidinone catalyst and an enone show that the catalyst controls the geometry of the iminium ion and shields one face from nucleophilic attack, thereby ensuring high enantioselectivity. organic-chemistry.org

Quantum chemical calculations have also been used to elucidate the mechanism of the copper-catalyzed C5-functionalization of indoles. eurekalert.orgsciencedaily.com These studies revealed a stepwise pathway involving the formation of a strained three-membered ring intermediate, followed by a rearrangement. The calculations showed that the copper catalyst stabilizes this intermediate and lowers the energy of the transition state for the rearrangement. eurekalert.orgsciencedaily.com

The analysis of transition state structures helps to explain the origins of stereoselectivity. nih.gov In many catalytic reactions, the stereochemistry of the product is determined in the rate-determining step, and the analysis of the corresponding transition state can reveal the non-covalent interactions that favor the formation of one stereoisomer over the other.

Isotope Effect Studies for Mechanistic Delineation

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and elucidating the nature of transition states. nih.gov By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), the rate of a reaction may change if the bond to that atom is broken or formed in the rate-determining step.

In the context of indole-enone reactions, isotope effect studies can provide valuable information. For example, a deuterium (B1214612) KIE study on the oxidation of a pyrroline (B1223166) analogue of an indole derivative by monoamine oxidase B showed that a carbon-hydrogen bond cleavage step is at least partially rate-determining. nih.gov

Solvent isotope effects (SIEs), where the reaction is carried out in a deuterated solvent like D₂O, can reveal the involvement of proton transfers in the mechanism. nih.gov An inverse solvent kinetic isotope effect (a rate increase in D₂O) can indicate a solvent-sensitive equilibrium prior to the rate-limiting step. nih.gov

While specific isotope effect studies on this compound were not found in the provided search results, the principles of KIEs are broadly applicable to the study of its reactions. For instance, in an organocatalytic reaction involving a proton transfer from a chiral Brønsted acid to the enone, a primary KIE would be expected if this proton transfer is part of the rate-determining step.

Electronic and Steric Influences on Regio- and Stereoselectivity

The outcome of reactions involving this compound derivatives is highly dependent on the electronic and steric properties of the substituents on both the indole ring and the enone moiety. researchgate.netfigshare.comnih.govnih.gov

Electronic Effects:

Electron-donating groups on the indole ring increase its nucleophilicity, generally leading to faster reaction rates in electrophilic substitution reactions. researchgate.net

Electron-withdrawing groups on the indole can decrease its reactivity or even suppress certain reactions. researchgate.net In some cases, electron-withdrawing groups on the indole nitrogen can favor the formation of 4,5-fused indoles in intramolecular cyclizations by decreasing the nucleophilicity at the C3 position. beilstein-journals.org

The electronic nature of substituents on the enone can also influence the reaction. Electron-withdrawing groups on the enone can increase its electrophilicity, making it more reactive towards nucleophiles.

Steric Effects:

Steric hindrance can play a crucial role in determining the regioselectivity of a reaction. researchgate.netnih.gov For example, in the trapping of arynes by nucleophiles, unfavorable steric interactions between the incoming nucleophile and a nearby substituent can direct the attack to the less hindered position. nih.gov

In Ni-catalyzed indenone synthesis, steric effects control the regioselectivity of alkyne migratory insertion, with the aryl group of the aniline (B41778) adding to the less sterically hindered end of the alkyne. researchgate.net

The stereoselectivity of many reactions is also governed by steric interactions in the transition state. In organocatalysis, the bulky substituents on the chiral catalyst often create a sterically defined pocket that forces the substrates to approach each other in a specific orientation, leading to high enantioselectivity. organic-chemistry.org

The interplay of electronic and steric effects is often complex. For example, in the cycloaddition of 6,7-indolynes with 2-substituted furans, electron-donating groups on the furan (B31954) lead to the formation of the more sterically crowded product, while electron-withdrawing groups favor the less crowded product. nih.gov This is attributed to the highly polar nature of the 6,7-indolyne and the substantial electrophilic substitution character of the cycloaddition. nih.gov

Structure Activity Relationship Sar Methodologies for 4 1 Methyl 1h Indol 3 Yl but 3 En 2 One and Its Analogs

Foundational Concepts and Theoretical Frameworks of SAR

The Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. ijsmr.inresearchgate.net The core principle is that the activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov By systematically modifying a lead compound, such as 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, chemists can deduce which molecular fragments, known as pharmacophores, are essential for its biological effects and which are amenable to modification for property optimization. mdpi.com

The theoretical framework of SAR is built on several key tenets:

Correlation between Structure and Activity : This principle posits that variations in a molecule's structure lead to changes in its biological effects. nih.gov For indole (B1671886) derivatives, modifications can include altering substituents on the indole ring, changing the length or rigidity of the linker (the but-3-en-2-one (B6265698) chain), and modifying the terminal ketone group.

Functional Group Importance : Specific functional groups contribute uniquely to a molecule's properties, including its ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces. nih.gov In the context of this compound, the indole nitrogen, the conjugated enone system, and the methyl group on the indole nitrogen are all critical features whose modification would be explored in an SAR study.

Physicochemical Properties : Key properties such as lipophilicity (logP), electronic effects (pKa), and steric parameters (size and shape) are quantitatively related to biological activity. researchgate.net Understanding these relationships allows for the rational design of analogs with improved potency or pharmacokinetic profiles.

Computational Approaches to SAR Analysis for Indole Derivatives

Computational methods have become indispensable in modern drug discovery for analyzing SAR, offering the ability to predict the activity of virtual compounds and prioritize them for synthesis. mdpi.com For indole derivatives, which represent a "privileged structure" in pharmacology, these approaches are widely used to explore their diverse biological activities, including anticancer and antimicrobial effects. mdpi.comresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole-Enone Systems

Quantitative Structure-Activity Relationship (QSAR) modeling refines the qualitative principles of SAR by creating mathematical models that quantitatively correlate molecular structure with biological activity. ijsmr.inmdpi.com For indole-enone systems, a QSAR model can predict the activity (e.g., cytotoxicity against a cancer cell line) of new analogs based on their computed structural or physicochemical properties, known as molecular descriptors. nih.govmdpi.com This approach is particularly valuable for exploring the complex SAR of indole derivatives and guiding the design of more potent compounds. nih.govorientjchem.org

A closely related analog, 1-(1H-indol-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one, highlights the chemical space of indolyl enones that are subject to such computational analysis. mdpi.com

The foundation of a robust QSAR model is the selection and calculation of molecular descriptors that effectively capture the structural features relevant to biological activity. nih.gov For indole derivatives, a wide range of descriptors can be calculated, categorized by their dimensionality:

1D Descriptors : These include basic molecular properties like molecular weight, atom counts, and bond counts.

2D Descriptors : These are calculated from the 2D representation of the molecule and include topological indices (describing molecular branching and connectivity), constitutional descriptors, and counts of specific structural features (e.g., hydrogen bond donors/acceptors). nih.govtiu.edu.iq In studies on indole derivatives, descriptors like TopoPSA (Topological Polar Surface Area) have been identified as critical for activity. nih.gov

3D Descriptors : These are derived from the 3D conformation of the molecule and describe its shape, volume, and electronic properties (e.g., steric and electrostatic fields). mdpi.comnih.gov

SMILES-based Descriptors : These are derived directly from the SMILES (Simplified Molecular Input Line Entry System) notation of a molecule and can encode the presence or absence of specific fragments or atomic arrangements. nih.gov

The table below provides examples of descriptor classes used in QSAR studies of indole derivatives.

| Descriptor Class | Examples | Relevance to Indole-Enone SAR |

| Constitutional | Molecular Weight (MW), Number of rotatable bonds (nRotB) | Relates to size, flexibility, and bioavailability. |

| Topological | Topological Polar Surface Area (TopoPSA), Zagreb index | Encodes polarity and connectivity, crucial for receptor binding. nih.gov |

| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy | Describes electronic distribution and reactivity, important for interactions with biological targets. nih.gov |

| Quantum Chemical | Charges on specific atoms, Ionization potential | Provides detailed insight into the electronic properties influencing intermolecular forces. jocpr.com |

| SMILES-based | Presence/absence of specific bonds (e.g., double bonds), Atom counts (N, O) | Captures key structural motifs like the enone system and heteroatoms. nih.gov |

Once descriptors are calculated, statistical and machine learning methods are employed to build the mathematical equation that links them to biological activity. A variety of linear and non-linear techniques are used in QSAR studies of indole derivatives. nih.gov

Linear Methods :

Multiple Linear Regression (MLR) : A classical statistical method that creates a simple linear equation.

Partial Least Squares (PLS) : A robust method suitable for datasets where the number of descriptors is large or descriptors are correlated. It is commonly used in QSAR modeling for indole compounds. researchgate.netnih.gov

Non-Linear and Machine Learning Methods : These methods can capture more complex, non-linear relationships between structure and activity and often yield more predictive models.

Artificial Neural Networks (ANN) : Inspired by the human brain, ANNs are powerful for modeling complex data. nih.gov

Support Vector Machines (SVM) : A machine learning algorithm effective for both classification (active vs. inactive) and regression (predicting a continuous activity value).

The choice of method depends on the complexity of the dataset and the nature of the SAR.

The reliability and predictive power of a QSAR model must be rigorously validated. basicmedicalkey.com Validation ensures that the model is not simply "memorizing" the data it was trained on (overfitting) but can accurately predict the activity of new, untested compounds. orientjchem.org The process typically involves two key stages:

Internal Validation : This assesses the model's robustness using only the training data. The most common technique is cross-validation , where the dataset is repeatedly split into subsets, and the model is trained on some subsets and tested on the remaining one. Leave-One-Out (LOO) cross-validation is a frequently used variant. A high cross-validated correlation coefficient (Q²) is indicative of a robust model. nih.gov

External Validation : This is the ultimate test of a model's predictive ability. The model, built using the training set, is used to predict the activities of an independent "test set" of compounds that were not used during model development. orientjchem.org The predictive power is assessed using metrics like the predictive squared correlation coefficient (R²_pred). researchgate.net

The Organisation for Economic Co-operation and Development (OECD) has established principles for QSAR model validation to ensure their reliability for regulatory purposes. basicmedicalkey.com The table below summarizes key statistical parameters from a hypothetical QSAR study on indole derivatives.

| Parameter | Description | Typical Acceptable Value |

| R² | Coefficient of determination (Goodness of fit for the training set) | > 0.6 |

| Q² | Cross-validated correlation coefficient (Internal predictive ability) | > 0.5 |

| R²_pred | Predictive R² for the external test set (External predictive ability) | > 0.5 |

| RMSE | Root Mean Square Error | As low as possible |

Structure-Activity Landscape (SAL) Analysis

The concept is quantified using the Structure-Activity Landscape Index (SALI) , which is calculated for a pair of molecules (i and j) as:

SALI_ij = |A_i - A_j| / (1 - sim(i, j))

Where A is the biological activity and sim(i, j) is the structural similarity (e.g., Tanimoto coefficient) between the two molecules. A high SALI value indicates a steep "cliff" in the activity landscape.

For a series of this compound analogs, SAL analysis would be invaluable for:

Identifying Key Structural Determinants : An activity cliff often points to a specific structural modification that is critical for interaction with the biological target. For example, a minor change on the indole ring that leads to a dramatic loss of activity would highlight that position's importance.

Guiding Synthetic Efforts : Chemists can focus on exploring the chemical space around these "hotspots" to better understand the SAR.

Challenging QSAR Models : Activity cliffs represent the most difficult regions for QSAR models to predict accurately and can be used to test the limits and applicability domain of a model.

Visualizing the SAL as a network, where nodes are compounds and edges are weighted by their SALI value, can provide an intuitive map of the SAR, highlighting smooth regions (small changes lead to small activity differences) and rugged cliffs.

Matched Molecular Pair (MMP) Analysis for Systematic Structural Perturbations

Matched Molecular Pair Analysis (MMPA) is a powerful computational technique used in medicinal chemistry to identify the effects of small, specific structural changes on the biological activity of a compound. This method involves the analysis of pairs of molecules that differ only by a single, well-defined structural transformation, such as the substitution of a hydrogen atom with a halogen or the addition of a methyl group. By comparing the activities of these "matched pairs," researchers can systematically build an understanding of the SAR for a chemical series.

In the context of this compound, which can be considered an indole-chalcone-like structure, MMPA can be employed to guide the design of new analogs with improved potency or other desired properties. For instance, studies on similar chalcone-based compounds have utilized MMPA to establish key SAR rules. nih.gov This analysis often reveals that specific substitutions on the aromatic rings can significantly impact biological activity.

An illustrative MMPA for analogs of this compound could involve modifications at various positions of the indole ring and the butenone side chain. The following interactive data table presents hypothetical MMPA data based on established SAR principles for related indole and chalcone (B49325) compounds, demonstrating how minor structural changes can lead to significant shifts in inhibitory activity.

Interactive Data Table: Illustrative Matched Molecular Pair Analysis of this compound Analogs

| Pair ID | Compound 1 | Structure 1 | Compound 2 | Structure 2 | Transformation | Fold Change in Activity (IC50) |

| 1 | This compound | R = H | 4-(5-fluoro-1-methyl-1H-indol-3-yl)but-3-en-2-one | R = F | H → F at indole C5 | 2.5x increase |

| 2 | This compound | R = H | 4-(5-methoxy-1-methyl-1H-indol-3-yl)but-3-en-2-one | R = OCH3 | H → OCH3 at indole C5 | 1.8x increase |

| 3 | This compound | R = H | 4-(5-nitro-1-methyl-1H-indol-3-yl)but-3-en-2-one | R = NO2 | H → NO2 at indole C5 | 5.0x decrease |

| 4 | This compound | R' = CH3 | 1-phenyl-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one | R' = Phenyl | Methyl → Phenyl on ketone | 3.2x increase |

| 5 | This compound | R' = CH3 | 1-(4-chlorophenyl)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one | R' = 4-Cl-Phenyl | Methyl → 4-Chlorophenyl on ketone | 4.5x increase |

Note: The data presented in this table is illustrative and based on general SAR principles for indole and chalcone derivatives. The specific fold changes are hypothetical and serve to demonstrate the application of MMPA.

Fragment-Based and Scaffold Hopping Strategies in Indole-Enone SAR Exploration

Fragment-based drug design (FBDD) and scaffold hopping are innovative strategies to explore novel chemical space and identify new lead compounds. FBDD involves screening small, low-molecular-weight fragments that can bind to a biological target. These fragments can then be grown, linked, or merged to develop more potent and selective inhibitors. nih.gov Scaffold hopping aims to replace the central core of a known active molecule with a different, isosteric scaffold while retaining the key binding interactions. This can lead to compounds with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property.

For the this compound scaffold, FBDD could be initiated by identifying small fragments that bind to the target of interest. For example, the 1-methyl-1H-indole moiety could be considered a starting fragment. This fragment could then be elaborated by adding different enone side chains to improve binding affinity.

Scaffold hopping offers a powerful approach to move beyond the indole-enone core. An example of this strategy has been demonstrated in the development of dual MCL-1/BCL-2 inhibitors, where an indole core was successfully replaced with an indazole framework. nih.govrsc.org This modification led to a new chemical series with a different biological activity profile. In the context of this compound, the indole ring could be replaced by other heterocyclic systems like benzofuran (B130515), benzothiophene, or indazole to explore new SAR landscapes. Similarly, the enone linker could be replaced by other bioisosteres.

The following interactive data table illustrates how fragment-based and scaffold hopping strategies could be applied to the this compound core, with hypothetical outcomes on biological activity.

Interactive Data Table: Illustrative Application of Fragment-Based and Scaffold Hopping Strategies

| Strategy | Parent Scaffold | Modification | New Analog | Hypothetical Activity Outcome |

| Fragment Growing | 1-methyl-1H-indole | Addition of a butenone side chain with a terminal phenyl group | 4-(1-methyl-1H-indol-3-yl)-1-phenylbut-3-en-2-one | Increased potency due to additional hydrophobic interactions. |

| Fragment Merging | 1-methyl-1H-indole and a separate phenyl-enone fragment | Combination of the two fragments | 4-(1-methyl-1H-indol-3-yl)-1-phenylbut-3-en-2-one | Potentially synergistic binding leading to significantly enhanced activity. |

| Scaffold Hopping (Core) | This compound | Replacement of the indole core with a benzofuran core | 4-(1-methyl-1-benzofuran-3-yl)but-3-en-2-one | Altered selectivity profile and potentially improved pharmacokinetic properties. |

| Scaffold Hopping (Linker) | This compound | Replacement of the enone linker with a thiazole (B1198619) ring | 3-(2-acetylthiazol-4-yl)-1-methyl-1H-indole | Introduction of new hydrogen bonding opportunities and altered geometry. |

Note: The data presented in this table is for illustrative purposes to demonstrate the principles of fragment-based design and scaffold hopping and does not represent actual experimental results for the specified compounds.

Computational Chemistry Studies on the Electronic Structure and Reactivity of 4 1 Methyl 1h Indol 3 Yl but 3 En 2 One

Quantum Mechanical (QM) Investigations of Molecular and Electronic Structure

Quantum mechanical methods are fundamental to understanding the intrinsic properties of molecules. These approaches, rooted in solving the Schrödinger equation, provide a detailed description of electron distribution and molecular geometry. iisertirupati.ac.injocpr.com For 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one, QM investigations are crucial for characterizing its electronic landscape and predicting its chemical behavior. nih.gov

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. rsc.org It is particularly well-suited for studying the electronic structure of conjugated systems like indole-enones. DFT calculations can determine various electronic properties, such as orbital energies, electron density distribution, and molecular electrostatic potential, which are key to understanding the reactivity of the molecule. rsc.orgresearchgate.net

In systems analogous to this compound, DFT has been used to predict oxidation potentials and analyze the spin density distribution in radical cations. rsc.org Such studies reveal how substituents on the indole (B1671886) ring influence the electronic properties and subsequent chemical reactions. rsc.org For the title compound, DFT would likely show a significant degree of electron delocalization across the indole ring and the butenone side chain, influencing its reactivity towards electrophiles and nucleophiles. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into its charge transfer capabilities and kinetic stability. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of an Indole-Enone System

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences intermolecular interactions |

Note: The data in this table is illustrative and based on typical values for similar indole derivatives. Actual values for this compound would require specific DFT calculations.

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms in space. Due to the rotatable single bond between the indole ring and the butenone side chain, the molecule can adopt various conformations. mdpi.com

Computational methods can systematically explore the potential energy surface to locate low-energy conformers. nih.gov For similar flexible molecules, a combination of stochastic search methods and molecular dynamics is often employed to ensure a thorough exploration of the conformational space. researchgate.net The relative energies of different conformers can be calculated to determine their populations at a given temperature. The geometry of the most stable conformer, including bond lengths, bond angles, and dihedral angles, can be precisely determined, providing a foundational model for further computational studies. mdpi.com

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption, NMR Chemical Shifts)

Computational chemistry offers powerful methods for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. Time-dependent DFT (TD-DFT) is a widely used method to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions. mdpi.comnih.gov For this compound, with its extended π-system, TD-DFT would be expected to predict strong absorptions in the UV region, corresponding to π→π* transitions. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations can predict the ¹H and ¹³C NMR spectra, aiding in the structural elucidation of the molecule. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

Table 2: Hypothetical Comparison of Experimental and Theoretically Predicted Spectroscopic Data

| Technique | Experimental Data (Hypothetical) | Predicted Data (Illustrative) |

| UV-Vis λmax | 310 nm | 305 nm |

| ¹H NMR (δ, ppm) | 8.1 (d), 7.5 (m), 3.8 (s) | 8.0 (d), 7.4 (m), 3.9 (s) |

| ¹³C NMR (δ, ppm) | 198 (C=O), 145 (C=C), 125 (Ar-C) | 197 (C=O), 144 (C=C), 126 (Ar-C) |

Note: This table presents a hypothetical comparison to illustrate the predictive power of computational methods for spectroscopic properties based on studies of similar compounds. nih.govbohrium.com

Computational Simulation of Reaction Mechanisms and Energy Landscapes

Understanding the mechanism of a chemical reaction is key to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and intermediates. For reactions involving this compound, such as cycloadditions or nucleophilic additions to the enone moiety, DFT calculations can be used to map out the potential energy surface. nih.gov

By calculating the energies of reactants, products, transition states, and intermediates, a complete energy profile for a proposed reaction mechanism can be constructed. nih.gov This allows for the determination of activation barriers and reaction enthalpies, providing insights into the kinetics and thermodynamics of the reaction. nih.gov Such studies have been successfully applied to understand the mechanisms of indole synthesis and functionalization. nih.govmdpi.com

Advanced Molecular Dynamics Simulations for Conformational Sampling

While static quantum mechanical calculations provide information about stable structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities. nih.govajchem-a.com

For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape. chemrxiv.org Advanced sampling techniques can be employed to overcome energy barriers and sample a wider range of conformations than would be accessible in a standard MD simulation. researchgate.netchemrxiv.org These simulations can reveal the dynamic interplay between different parts of the molecule and how it interacts with its environment, such as a solvent or a biological receptor.

Integration of Machine Learning and AI in Predicting Chemical Reactivity and Synthetic Routes

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into computational chemistry to accelerate discovery. ukcatalysishub.co.uk For indole derivatives, ML models have been developed to predict the outcomes of C-H activation reactions, including energy barriers and selectivity. francis-press.comfrancis-press.com These models are trained on large datasets of reactions, often calculated using DFT, and can then make rapid predictions for new, unseen reactions. francis-press.comfrancis-press.com

For this compound, ML could be used to predict its reactivity in various transformations or to design optimal synthetic routes. By learning from vast amounts of chemical data, these models can identify patterns that may not be obvious to human chemists, thereby guiding experimental efforts. microsoft.comnih.gov For instance, a model could predict the most likely site of attack for a given reagent or suggest the best catalyst for a desired transformation. francis-press.comfrancis-press.com

High-Throughput Virtual Screening and Rational Design of Indole-Enone Libraries

High-throughput virtual screening (HTVS) has become a cornerstone in modern drug discovery, offering a rapid and cost-effective method to screen vast libraries of compounds against biological targets. ewadirect.comdovepress.com This computational technique uses computer models to predict the activity of compounds, thereby prioritizing those with the highest likelihood of being active for synthesis and experimental testing. ewadirect.com In the context of the indole-enone scaffold, which is a key structural motif in many biologically active molecules, HTVS and rational design are powerful tools for building and exploring diverse chemical libraries to identify novel lead compounds.

The process of rational drug design for indole-enone libraries often begins with the creation of a virtual library of derivatives based on the core structure of this compound. This is achieved by systematically modifying various positions on the indole ring and the enone side chain with different functional groups. Computational tools are then employed to filter this library based on a variety of physicochemical and pharmacokinetic properties. nih.gov

A typical workflow for the virtual screening of an indole-enone library involves several key steps:

Pharmacophore Modeling and Filtering: Based on known active compounds, a pharmacophore model can be generated to capture the essential steric and electronic features required for biological activity. This model is then used as a 3D query to rapidly screen the virtual library, retaining only those molecules that match the pharmacophore.

Molecular Docking: The remaining compounds are then subjected to molecular docking simulations. nih.govresearchgate.net In this step, the binding mode and affinity of each molecule within the active site of a specific biological target (e.g., an enzyme or receptor) are predicted. researchgate.netnih.gov The docking scores, often expressed in kcal/mol, provide a quantitative estimate of the binding affinity. nih.gov

ADMET Prediction: To assess the "drug-likeness" of the candidate molecules, their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using computational models. nih.govunar.ac.id This helps to eliminate compounds that are likely to have poor pharmacokinetic profiles or potential toxicity issues early in the discovery process. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another integral part of the rational design process. nih.goveurjchem.com QSAR models establish a mathematical relationship between the chemical structures of the indole-enone derivatives and their biological activities. nih.govmdpi.com By analyzing these models, researchers can identify which molecular descriptors (e.g., electronic, steric, or hydrophobic properties) are most important for activity, guiding the design of new, more potent compounds. nih.govresearchgate.net

The table below illustrates a hypothetical output from a virtual screening campaign of a library derived from the this compound scaffold, targeting a hypothetical protein kinase.

| Compound ID | R1 Substitution (Indole) | R2 Substitution (Enone) | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Lipinski's Rule of Five Violations |

|---|---|---|---|---|---|

| IE-001 | H | Phenyl | -8.5 | 7.2 | 0 |

| IE-002 | 5-Fluoro | Phenyl | -9.1 | 7.8 | 0 |

| IE-003 | 5-Methoxy | 4-Chlorophenyl | -9.5 | 8.1 | 0 |

| IE-004 | H | 2-Thienyl | -8.2 | 7.0 | 0 |

| IE-005 | 5-Fluoro | 4-Hydroxyphenyl | -9.3 | 7.9 | 0 |

| IE-006 | 6-Chloro | Phenyl | -8.9 | 7.6 | 0 |

| IE-007 | 5-Nitro | 3,4-Dimethoxyphenyl | -10.2 | 8.5 | 1 |

This table presents hypothetical data for illustrative purposes.

The data from such screening efforts allows researchers to build Structure-Activity Relationships (SAR). For instance, the hypothetical results in the table suggest that electron-withdrawing groups at the 5-position of the indole ring (like fluoro) and substituted phenyl rings on the enone moiety may enhance binding affinity. nih.gov The rational design cycle continues as these insights are used to synthesize and test the most promising candidates, and the experimental results are then used to refine the computational models for the next round of design and screening. nih.govrug.nl This iterative process significantly accelerates the discovery of new and effective therapeutic agents based on the indole-enone scaffold. ewadirect.comcsmres.co.uk

Synthetic Transformations and Applications of 4 1 Methyl 1h Indol 3 Yl but 3 En 2 One As a Chemical Building Block

Chemical Modifications at the Indole (B1671886) Nitrogen (N-1) Position

The indole nitrogen in the title compound is substituted with a methyl group. While this N-methylation imparts specific electronic and solubility properties, modifications at this position are less common than reactions on other parts of the molecule. The N-methyl group is generally stable under many reaction conditions. However, N-demethylation of indole alkaloids can be achieved, often through biochemical methods or with specific chemical reagents, although this can be a challenging transformation. For instance, certain microorganisms like Streptomyces albogriseolus have been used for the N-demethylation of indole alkaloids. google.com Chemical methods, though not always high-yielding, can also be employed.

Once demethylated to the parent N-H indole, 4-(1H-indol-3-yl)but-3-en-2-one, the nitrogen can be re-functionalized. Standard procedures for N-alkylation or N-arylation can be applied, typically involving deprotonation with a base like sodium hydride (NaH) followed by treatment with an alkyl or aryl halide. This allows for the introduction of a wide variety of substituents at the N-1 position, modulating the steric and electronic properties of the indole ring for further synthetic steps or to meet the structural requirements of a target molecule.

Functionalization at the Indole C-2 and C-3 Positions

The C-3 position of the indole nucleus in 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is already occupied by the butenone side chain. Therefore, further functionalization of the pyrrole (B145914) ring of the indole primarily targets the C-2 position. The C-2 position of N-methylindole can be metalated using organolithium reagents, such as butyllithium, which allows for the subsequent introduction of various electrophiles. researchgate.net

Another powerful strategy for C-2 functionalization is the acid-catalyzed 1,2-migration of a substituent from the C-3 to the C-2 position. While not directly applied to the butenone side chain, studies have shown that 3-alkyl and 3-aryl substituted indoles can undergo this rearrangement in the presence of strong acids like trifluoromethanesulfonic acid (TfOH), providing a route to 2-substituted indoles. jst.go.jp

Furthermore, modern synthetic methods like transition-metal-catalyzed C-H activation could potentially be employed for the direct functionalization of the C-2 position. Such reactions would offer an atom-economical way to introduce new substituents without pre-functionalization. Multi-component reactions can also lead to C-2 functionalized indoles that are subsequently cyclized to form complex structures like α-carbolines. rsc.org

Reactivity of the But-3-en-2-one (B6265698) Conjugated System

The but-3-en-2-one side chain is an electron-deficient π-system, making it highly susceptible to a variety of chemical transformations. This conjugated system is the primary site of reactivity for nucleophilic additions, cycloadditions, reductions, and oxidations.

Nucleophilic Conjugate Additions (Michael Additions)

The enone moiety is an excellent Michael acceptor, readily undergoing 1,4-conjugate addition with a wide range of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position of the ketone. Indoles themselves can act as nucleophiles in conjugate additions to α,β-unsaturated ketones, a reaction often promoted by protic or Lewis acids. tsijournals.com

The addition of various nucleophiles to the indole-enone system allows for significant molecular diversification.

| Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Indoles | Bi(OTf)3, MeCN or I2, rt | Bis-indolyl ketones | tsijournals.com |

| Thiols | Base catalyst (e.g., Et3N) | β-Thioether ketones | nih.gov |

| Amines | Often proceeds without catalyst | β-Amino ketones | nih.gov |

| Stabilized Carbanions (e.g., malonates) | Base (e.g., NaOEt), EtOH | β-Alkylated ketones | rsc.org |

| Isobutyraldehyde | Organocatalyst, aqueous media | γ-Keto aldehydes | mdpi.com |

These reactions are often highly diastereoselective and can be rendered enantioselective through the use of chiral catalysts, providing access to optically active products. researchgate.net

Cycloaddition Reactions Involving the Indole-Enone Moiety

The structure of this compound contains two key moieties for cycloaddition reactions: the 3-vinylindole system and the enone dienophile.

Indole as the Diene Component: 3-Vinylindoles are known to act as 4π components in dearomative cycloaddition reactions. A notable example is the (4+3) cycloaddition with in-situ generated oxyallyl cations, which furnishes complex cyclohepta[b]indole frameworks. acs.orguchicago.edusemanticscholar.org This reaction allows for the rapid construction of seven-membered rings fused to the indole core. Similarly, (3+2) cycloadditions with various partners can yield fused indoline (B122111) systems. nih.gov

Enone as the Dienophile Component: The electron-deficient double bond of the butenone side chain can act as a 2π component (dienophile) in [4+2] Diels-Alder reactions. wikipedia.org When reacted with a suitable diene, this would lead to the formation of a six-membered ring attached to the indole C-3 position. The reactivity in these reactions is governed by the electronic nature of both the diene and the dienophile. Photocatalyzed Diels-Alder reactions between indoles and dienes have also been reported, proceeding through triplet triplexes. acs.org

| Reaction Type | Reactant Partner | Catalyst/Conditions | Product Scaffold | Reference |

|---|---|---|---|---|

| [4+3] Cycloaddition | Oxyallyl Cations (from α-haloketones) | Base, Perfluorinated Solvent | Cyclohepta[b]indole | uchicago.edusemanticscholar.org |

| [3+2] Cycloaddition | Vinyldiazo Reagents | Cr(III) Photocatalyst, Visible Light | Fused Indoline | nih.gov |

| Diels-Alder [4+2] | Conjugated Dienes | Thermal or Lewis Acid | Substituted Cyclohexene | wikipedia.org |

| aza-[3+2] Cycloaddition | Azoalkenes | Organocatalyst | Pyrroloindoline | researchgate.net |

Reductions and Oxidations of the Enone Side Chain

The enone side chain offers two sites for reduction: the carbon-carbon double bond and the carbonyl group. The choice of reducing agent and reaction conditions determines the outcome.

Selective Carbonyl Reduction: The Luche reduction, using sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in methanol, is highly effective for the selective 1,2-reduction of the carbonyl group in α,β-unsaturated ketones, yielding the corresponding allylic alcohol, 4-(1-methyl-1H-indol-3-yl)but-3-en-2-ol, without affecting the double bond. organic-chemistry.orgacs.org

Selective Double Bond Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere can selectively reduce the carbon-carbon double bond to afford the saturated ketone, 4-(1-methyl-1H-indol-3-yl)butan-2-one. stackexchange.commdpi.com

Complete Reduction: A combination of methods or more powerful reducing agents can be used to reduce both the double bond and the carbonyl group to yield the saturated alcohol, 4-(1-methyl-1H-indol-3-yl)butan-2-ol. stackexchange.com

| Transformation | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| C=O reduction | NaBH4, CeCl3, MeOH | Allylic alcohol | organic-chemistry.orgacs.org |

| C=C reduction | H2, Pd/C | Saturated ketone | stackexchange.commdpi.com |

| Complete reduction (C=C and C=O) | 1. H2, Pd/C; 2. NaBH4 | Saturated alcohol | stackexchange.com |

Oxidation of the enone side chain is less common but could involve reactions like epoxidation of the electron-deficient double bond using a nucleophilic oxidant or oxidative cleavage under harsh conditions.

Derivatization for the Elaboration of Complex Molecular Architectures

The true value of this compound as a chemical building block lies in its ability to serve as a starting point for the synthesis of complex, polycyclic, and biologically relevant molecules. The reactions described above are often the initial steps in longer synthetic sequences.

Cascade reactions, where a single transformation sets off a series of subsequent bond-forming events, are a particularly efficient strategy. For example, a Michael addition can be followed by an intramolecular aldol (B89426) condensation or a Friedel-Crafts-type cyclization to rapidly build molecular complexity. researchgate.net The products of cycloaddition reactions, such as the cyclohepta[b]indoles, are themselves valuable intermediates for the synthesis of natural products like those in the ambiguine (B12290726) alkaloid family. uchicago.edu

The functional handles present in the molecule—the ketone, the double bond, and the reactive positions on the indole ring—can be sequentially or orthogonally manipulated. For instance, the ketone can be converted into other functional groups (e.g., amines via reductive amination, heterocycles like pyrazoles) or used as a handle for further carbon-carbon bond formations (e.g., Wittig or Horner-Wadsworth-Emmons reactions). These derivatizations enable the construction of diverse libraries of indole-containing compounds for medicinal chemistry and drug discovery programs.

Role of this compound as a Precursor in Organic Synthesis

The chemical compound this compound is a versatile organic molecule that serves as a valuable precursor in the synthesis of a variety of more complex structures, particularly heterocyclic compounds. Its utility as a chemical building block stems from the presence of multiple reactive sites within its structure: the α,β-unsaturated ketone (enone) functionality and the electron-rich indole nucleus. These features allow it to participate in a range of chemical transformations, making it a key intermediate for the construction of diverse molecular scaffolds.

The enone moiety, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, is susceptible to both 1,2- and 1,4-conjugate (Michael) additions of nucleophiles. This reactivity is fundamental to many of its applications in ring-forming (cyclization) reactions. Concurrently, the indole ring system, particularly the C2 position, can engage in various reactions, further expanding its synthetic potential.

A significant application of this compound and its close structural analogs is in the synthesis of fused heterocyclic systems. For instance, derivatives of this compound are instrumental in the preparation of indole-appended pyrimidines. While direct synthesis using the title compound is plausible, a closely related three-step mechanism has been detailed starting from 3-acetyl indole. This process involves the formation of a vinylogous amide intermediate, followed by conversion to a chloroenal, which then undergoes cyclization with amidines to yield the pyrimidine (B1678525) ring. This methodology highlights the role of the core structure of this compound as a key synthon for pyrimidine synthesis. acs.org

The α,β-unsaturated ketone system is a classic precursor for the synthesis of five- and six-membered heterocyclic rings through reactions with binucleophiles. One of the most common applications of enones in heterocyclic synthesis is their reaction with hydrazine (B178648) and its derivatives to form pyrazolines and pyrazoles. The initial step typically involves a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration. While specific studies detailing this reaction for this compound are not extensively documented in publicly available literature, this represents a well-established and predictable synthetic route. jocpr.comiscience.inrevistabionatura.orgresearchgate.net

Similarly, the reaction of α,β-unsaturated ketones with urea (B33335) or thiourea (B124793) in the presence of a base is a known method for the synthesis of tetrahydropyrimidin-2-ones and tetrahydropyrimidin-2-thiones, respectively. Research on analogous compounds, such as 1-aryl-3-(1H-indol-3-yl)-2-propen-1-one, has demonstrated the successful synthesis of these heterocyclic systems, which have shown potent anti-inflammatory activities. nih.gov This suggests a high potential for this compound to serve as a precursor for similar biologically active molecules.

The reactivity of the vinyl group in 3-vinylindoles, a core feature of the title compound, has been explored in various contexts. These moieties can act as nucleophiles in reactions with electrophiles like imines, leading to the formation of new carbon-carbon bonds at the vinyl terminus. acs.org This type of reactivity opens up possibilities for the synthesis of complex, substituted indole derivatives.

The following table summarizes the potential synthetic transformations of this compound based on established chemical principles and reactions of analogous compounds.

| Precursor | Reagent(s) | Resulting Heterocyclic System | Reaction Type |

| This compound | Hydrazine (H₂NNH₂) | Pyrazoline/Pyrazole | Cyclocondensation |

| This compound | Phenylhydrazine (PhNHNH₂) | Phenyl-substituted Pyrazoline/Pyrazole | Cyclocondensation |

| This compound | Urea (H₂NCONH₂) | Tetrahydropyrimidin-2-one | Cyclocondensation |

| This compound | Thiourea (H₂NCSNH₂) | Tetrahydropyrimidin-2-thione | Cyclocondensation |

| Chloroenal derivative of 1-methyl-3-acetylindole | Guanidine | Indole-appended Pyrimidine | Cyclocondensation |

Future Prospects and Emerging Research Avenues for Indole Enone Chemistry

Interdisciplinary Research Integrating Organic Chemistry with Computational Science

The synergy between organic synthesis and computational science is rapidly evolving from a validation tool to a predictive powerhouse, profoundly impacting the study of indole (B1671886) derivatives. This interdisciplinary approach is accelerating the discovery and optimization of complex reaction pathways.

A prime example of this integration is the use of computationally assisted pathway description, which employs bioinformatic searches, protein structural modeling, and ligand-docking simulations to predict and elucidate biosynthetic pathways for indole-containing molecules like indole-3-acetic acid. researchgate.net This predictive power allows researchers to narrow down a vast number of potential enzymatic combinations to a manageable few for experimental validation, significantly speeding up discovery. researchgate.net

Density Functional Theory (DFT) has become an indispensable tool for investigating the intricacies of indole reactivity. DFT calculations are used to study reaction mechanisms, such as the dearomatization and cycloaddition of indole derivatives, providing detailed insights into the Gibbs free energies of transition states and intermediates. researchgate.netresearchgate.net This understanding helps explain experimentally observed outcomes, including regio- and stereoselectivity. researchgate.net Furthermore, computational methods are employed to calculate fundamental properties of indole scaffolds, such as heats of formation and the nature of their interactions with other molecules, which is crucial for designing new reactions and understanding their behavior in biological systems. rsc.orgresearchgate.net

| Computational Method | Application in Indole Chemistry | Reference |

| Pathway Prediction | Elucidation of biosynthetic pathways for indole alkaloids. | researchgate.net |

| DFT Calculations | Investigation of reaction mechanisms (e.g., cycloadditions). | researchgate.netresearchgate.net |

| Ab Initio Calculations | Study of intermolecular interactions (e.g., with solvents). | rsc.org |

| Molecular Docking | Prediction of interactions with biological targets. | researchgate.net |

This growing collaboration between computational and experimental chemists is paving the way for the rational design of novel indole-enone syntheses and functionalizations with unprecedented precision.

Development of Novel Catalytic Systems for Sustainable Indole-Enone Synthesis

The synthesis of indole-enones is undergoing a paradigm shift, moving away from harsh, stoichiometric reagents towards novel, sustainable catalytic systems. This evolution is driven by the principles of green chemistry, emphasizing atom economy, mild reaction conditions, and the use of renewable resources.

Biocatalysis is at the forefront of this movement. Enzymes are being harnessed to perform highly selective transformations on the indole core. For instance, monoamine oxidase (MAO-N) enzymes have been successfully used for the aromatization of indolines to indoles under mild, environmentally benign conditions. researchgate.net Artificial metalloenzymes, such as the manganese-containing mini-enzyme Mn-MC6*a, have been designed to achieve selective C3-oxidation of indoles, a key transformation in the synthesis of functionalized derivatives. acs.org

Photocatalysis offers another powerful and sustainable approach. By using visible light to drive chemical reactions, photocatalysis provides a mild alternative to traditional thermal methods. Dimeric gold(I) complexes have been employed as photocatalysts for the functionalization of indoles through free-radical pathways, avoiding the need for toxic initiators like organostannanes. researchgate.net Hybrid photoenzymatic systems are also emerging, combining the benefits of both fields. In one example, the photocatalytic oxidation of an indole is coupled with an enzymatic aldol (B89426) reaction in a one-pot synthesis, showcasing a green and efficient route to complex indole-2-ketones. researchgate.net

The development of green chemical catalysts provides further sustainable options. An oxone-halide system has been reported as an effective and environmentally friendly catalyst for various indole oxidations, replacing hazardous reagents like N-bromosuccinimide (NBS). nih.gov Moreover, reactions catalyzed by simple, reusable promoters like guanidine or heteropoly acids in water are gaining traction for key indole reactions such as Friedel-Crafts alkylations and conjugate additions. nih.gov

| Catalytic System | Type of Transformation | Key Advantages | Representative Catalyst |

| Biocatalysis | Oxidation, Aromatization | High selectivity, Mild aqueous conditions | Monoamine Oxidase (MAO-N), Mn-MC6*a researchgate.netacs.org |

| Photocatalysis | C-H Functionalization, Cycloadditions | Use of light energy, Mild conditions | [Au₂(dppm)₂]Cl₂ researchgate.net |

| Hybrid Photo-Enzyme | Oxidation / Aldol Reaction | One-pot synthesis, Green process | Rose Bengal / Wheat Germ Lipase researchgate.net |

| Green Chemical | Oxidation, Conjugate Addition | Atom economy, Use of water as solvent | Oxone-Halide, Heteropoly acids nih.govnih.gov |

These innovative catalytic systems are not only making the synthesis of indole-enones more sustainable but are also enabling new types of chemical transformations that were previously inaccessible.

Advancements in C-C and C-H Bond Activation for Direct Functionalization

Direct C-H and C-C bond activation represents a frontier in organic synthesis, offering a highly atom- and step-economical approach to functionalizing the indole-enone scaffold. This strategy avoids the lengthy preparation of pre-functionalized starting materials, directly converting ubiquitous C-H bonds into new C-C or C-heteroatom bonds. researchgate.netresearchgate.net

The indole nucleus possesses multiple C-H bonds, making site-selectivity a significant challenge. researchgate.net While the C2 and C3 positions of the pyrrole (B145914) ring are inherently reactive, functionalizing the C4–C7 positions on the benzenoid core has historically been difficult. researchgate.netresearchgate.net Recent advancements have largely overcome this challenge through the use of directing groups (DGs) . A DG is temporarily installed on the indole nitrogen, which then chelates to a transition-metal catalyst, guiding the functionalization to a specific, often sterically hindered, C-H bond.

For example, palladium and copper catalysts have been used with various phosphorus-based directing groups to achieve selective arylation at the C7 and C6 positions, respectively. researchgate.net By combining different directing groups, chemists can now even access the C5 position. researchgate.net These methods have enabled a wide array of transformations on the indole's benzene (B151609) ring, including arylation, alkenylation, acylation, and silylation. researchgate.netresearchgate.net

| Directing Group (DG) | Catalyst | Position Functionalized | Type of Functionalization |

| N-P(O)tBu₂ | Palladium (Pd) | C7 | Arylation researchgate.net |

| N-P(O)tBu₂ | Copper (Cu) | C6 | Arylation researchgate.net |

| C3-Pivaloyl | Palladium (Pd) | C4 | Arylation researchgate.net |

| N-Pyridine | Palladium (Pd) | C7 | Arylation researchgate.net |

Beyond monofunctionalization, cutting-edge techniques like Palladium/Norbornene (Pd/NBE) cooperative catalysis now allow for the direct vicinal di-carbo-functionalization of indoles, installing two different carbon-based groups at the C2 and C3 positions in a single, highly controlled operation. nih.gov Furthermore, while C-H activation is more established, weak coordination-assisted C-C bond activation is an emerging area, with cobalt catalysts showing promise in functionalizing indoles by cleaving C-C bonds in reacting partners like 1,2-diketones. researchgate.net

Exploration of New Reactivity Modes for the Indole-Enone Scaffold

Chemists are actively exploring novel ways to harness the reactivity of the indole-enone scaffold, moving beyond its classical behavior to unlock new synthetic possibilities. These emerging reactivity modes enable the construction of molecular architectures that were previously difficult or impossible to access.

One of the most significant advances is the use of dearomatization reactions . This strategy transforms the planar, aromatic indole ring into a complex, three-dimensional indoline (B122111) or spiroindolenine framework. rsc.orgacs.org This conversion is a powerful tool for rapidly building molecular complexity and is achieved using a variety of catalytic systems, including transition metals like ruthenium, photocatalysts, and organocatalysts. researchgate.netrsc.orgacs.org

A related concept is umpolung , or the reversal of polarity. Traditionally, the electron-rich C3 position of indole acts as a nucleophile. Through photoredox catalysis, it is now possible to reverse this intrinsic reactivity, making the indole scaffold act as an electrophile. researchgate.netnih.gov This opens the door to reactions with a whole new class of nucleophilic partners. nih.gov

Cycloaddition reactions represent another fertile ground for innovation. The C2-C3 π-bond of the indole ring and the C=C bond of the enone moiety can both participate in these transformations. Dearomative [3+2] and [4+2] cycloadditions, often enabled by photocatalysis, allow for the efficient construction of intricate, fused-polycyclic indoline systems. researchgate.netnih.gov The enone component can also undergo photochemical [2+2] cycloadditions with alkenes, adding another layer of synthetic versatility. wikipedia.org

Finally, cascade reactions are being designed to leverage the multiple reactive sites within the indole-enone structure. These elegant, one-pot processes initiate a sequence of bond-forming events to rapidly generate highly complex polycyclic molecules from simple precursors. For instance, a cascade involving a Michael addition of an indole to an enone can be followed by an intramolecular aldol condensation, efficiently building fused ring systems. researchgate.net

| Reactivity Mode | Description | Key Transformation | Typical Products |

| Traditional | Indole C3 acts as a nucleophile in electrophilic substitution. | Friedel-Crafts Alkylation | 3-Substituted Indoles rsc.org |

| Dearomatization | Aromatic indole is converted to a non-aromatic indoline. | Intramolecular Allylation | Spiroindolenines acs.org |

| Umpolung | Polarity of the indole ring is reversed, making it electrophilic. | Reaction with Nucleophiles | Fused Indolines researchgate.netnih.gov |

| Cycloaddition | The C2-C3 π-bond participates in ring-forming reactions. | Dearomative [3+2] Cycloaddition | Fused Indoline Systems nih.gov |

| Cascade Reaction | Multiple bond-forming steps occur sequentially in one pot. | Michael Addition / Aldol | Polycyclic Indole Frameworks researchgate.net |

These new reactivity modes dramatically expand the synthetic toolbox available for modifying the indole-enone scaffold, enabling the creation of novel and structurally diverse molecules.

Q & A

Q. What are the recommended synthetic routes for 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one?

Methodological Answer: The compound can be synthesized via acid-catalyzed condensation reactions, leveraging indole derivatives as starting materials. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of indole-containing enones by promoting electrophilic substitution at the indole C3 position . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could introduce substituents to the butenone backbone, as demonstrated in fluorophenyl-indole syntheses . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like dimerization or over-oxidation.

Q. How can the purity of this compound be verified?

Methodological Answer: Use a combination of chromatographic and spectroscopic techniques: